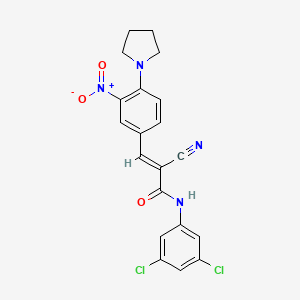

![molecular formula C15H12ClIO3 B2439155 4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde CAS No. 345985-63-9](/img/structure/B2439155.png)

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde, also known as ICM, is an aromatic aldehyde that has been studied extensively in the scientific community. It has been used in a variety of applications, including organic synthesis, drug design, and biochemistry. ICM is a versatile molecule that can be used in a variety of ways, and its properties make it a valuable tool for scientists.

Scientific Research Applications

Anticancer Activity

A study by Lin et al. (2005) explored the synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Among these derivatives, 2-[(2-chlorobenzyl)oxy]benzaldehyde showed significant activity at concentrations of 1-10 microM. These compounds were found to arrest cell cycle progression at the G2/M phase and induce cell apoptosis, highlighting their potential as anticancer agents (Lin et al., 2005).

Structural Characterization and Potential as CCR5 Antagonists

Several studies have been conducted on the synthesis and structural characterization of derivatives of benzyl)oxy]benzaldehyde. For instance, Bi (2014) and De-ju (2014, 2015) detailed the preparation and characterization of compounds involving 4-chlorobenzyl)oxy]benzaldehyde, highlighting their role as novel non-peptide CCR5 antagonists. These studies provide insights into the potential medical applications of these compounds in treating conditions like HIV/AIDS (Bi, 2014) (De-ju, 2014) (De-ju, 2015).

Photocatalytic Oxidation

A study by Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-chlorobenzyl alcohol, into corresponding aldehydes. This research points to the potential of using these compounds in photocatalytic applications, leveraging their reactivity under specific light conditions (Higashimoto et al., 2009).

Antioxidant Activity

The synthesis of chalcone derivatives from halogenated vanillin, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, and their evaluation as antioxidants were studied by Rijal et al. (2022). This research highlights the potential antioxidant properties of these compounds, which could be beneficial in various medical and industrial applications (Rijal et al., 2022).

properties

IUPAC Name |

4-[(2-chlorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClIO3/c1-19-14-7-10(8-18)6-13(17)15(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYYTQHLECLMNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClIO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B2439072.png)

![Methyl 3-amino-2-[(4-phenylpiperazin-1-yl)methyl]benzoate](/img/structure/B2439077.png)

![N-[2-(7-Fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2439080.png)

![tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2439081.png)

![N-(2,6-difluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2439085.png)

![Methyl 7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylate](/img/structure/B2439086.png)

![methyl 2-[[(2S)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]carbamoylamino]-4,5-dimethoxybenzoate](/img/structure/B2439087.png)

![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2439092.png)

![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2439093.png)